2-(2-Hydroxy-3-phenylacryloyl)benzoicacid
Description
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid is a benzoic acid derivative featuring a hydroxy-substituted phenylacryloyl moiety at the 2-position of the aromatic ring. This structure combines a carboxylic acid group with a conjugated α,β-unsaturated ketone system, enabling unique electronic and steric properties.
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-[(Z)-2-hydroxy-3-phenylprop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H12O4/c17-14(10-11-6-2-1-3-7-11)15(18)12-8-4-5-9-13(12)16(19)20/h1-10,17H,(H,19,20)/b14-10- |
InChI Key |
GNNPNKIWDULLFI-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2C(=O)O)\O |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid typically involves the condensation of salicylic acid with cinnamic acid derivatives under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, followed by acidification to yield the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenylacryloyl group can be reduced to a phenylethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether
Substitution: Alcohols or alkyl halides in the presence of acid or base catalysts
Major Products Formed
Oxidation: 2-(2-Oxo-3-phenylacryloyl)benzoic acid
Reduction: 2-(2-Hydroxy-3-phenylethyl)benzoic acid
Substitution: 2-(2-Alkoxy-3-phenylacryloyl)benzoic acid or 2-(2-Hydroxy-3-phenylacryloyl)benzoate esters
Scientific Research Applications
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylacryloyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Binding Energies (ΔGbinding) of Benzoylbenzoic Acid Derivatives
| Compound | ΔGbinding (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 2-Benzoylbenzoic acid | -8.2 | Ser-144, Asp-307 |
| 2-(4-Methylbenzoyl)benzoic acid | -9.1 | Ser-144, Tyr-103 |
| 2-(4-Methoxybenzoyl)benzoic acid | -9.4 | Asp-307, His-71 |
Chlorophenoxy and Sulfonated Derivatives
- 2-(2-Chlorophenoxy)benzoic acid (): This compound replaces the acryloyl group with a chlorophenoxy moiety. However, the absence of the α,β-unsaturated ketone system reduces its capacity for Michael addition reactions, a key feature of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid .
- Sulfonated Derivatives (): 2-(Sulfooxy)benzoic acid and hydroxyl-(sulfooxy)benzoic acid introduce sulfonic acid groups, significantly increasing solubility and acidity (pKa ~1–2) compared to the target compound (carboxylic acid pKa ~4–5). These groups also alter metabolic pathways, as evidenced by MS/MS fragmentation patterns showing sulfoxy group loss .
Ethoxy-Hydroxy Phenylacrylic Acid Derivatives
(2Z)-3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid () shares the acrylic acid backbone but features an ethoxy group at the 3-position of the phenyl ring. The ethoxy group enhances lipophilicity (logP ~3.5 vs. ~2.8 for the target compound) and may influence membrane permeability.
Key Research Findings and Implications
- Pharmacological Relevance: The hydroxy-acryloyl group in 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid enables dual hydrogen bonding (via -OH and -COOH), making it a stronger candidate for receptor targeting than sulfonated or chlorophenoxy analogs .
- Electronic Effects : Electron-donating substituents (e.g., methoxy) improve binding affinity, while bulky groups (e.g., sulfoxy) may sterically hinder receptor interactions .
- Metabolic Stability : Sulfonated derivatives undergo rapid desulfation, whereas the target compound’s stability under physiological conditions remains to be fully characterized .
Biological Activity
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid, commonly referred to as a phenylacryloyl derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid features a phenolic hydroxyl group and an acrylic moiety, which contribute to its biological properties. The compound can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its potential efficacy as a therapeutic agent.
Antimicrobial Activity
Research indicates that 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid exhibits notable antimicrobial properties. A study evaluated the compound's effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid effectively scavenges free radicals, thereby offering protective effects against oxidative stress.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 85 |
Anti-inflammatory Effects
In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism through which it may exert anti-inflammatory effects by modulating immune responses.
The biological activity of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
- Antioxidant Mechanism : By donating electrons to free radicals, it mitigates oxidative damage in cells.
Case Studies
A notable study investigated the pharmacokinetic profile of this compound in animal models. The findings revealed that after administration, the compound reached peak plasma concentrations within 30 minutes and exhibited a half-life conducive for therapeutic use.
Pharmacokinetics Summary
| Parameter | Value |
|---|---|
| C_max (µg/mL) | 0.75 |
| T_max (min) | 30 |
| Half-life (min) | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
